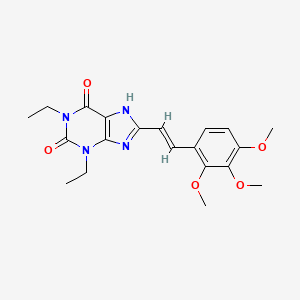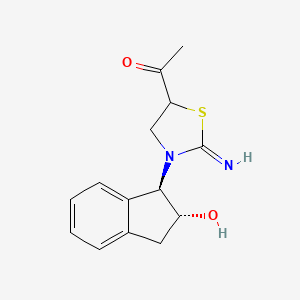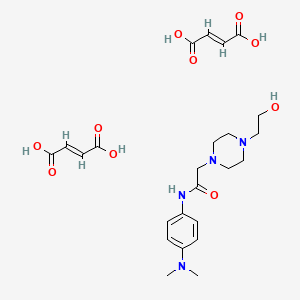
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dimethylaminophenyl group and a piperazinylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate.
Piperazinylacetamide Formation: The intermediate is then reacted with 2-hydroxyethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetamide.
Dimaleate Salt Formation: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to ensure high purity.
Quality Control: Rigorous testing for consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide monomaleate
Uniqueness
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate stands out due to its specific dimaleate salt form, which can influence its solubility, stability, and bioavailability compared to its counterparts.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
119017-77-5 |
|---|---|
Molekularformel |
C24H34N4O10 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H26N4O2.2C4H4O4/c1-18(2)15-5-3-14(4-6-15)17-16(22)13-20-9-7-19(8-10-20)11-12-21;2*5-3(6)1-2-4(7)8/h3-6,21H,7-13H2,1-2H3,(H,17,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
YWFRYGRNCYBDOD-LVEZLNDCSA-N |
Isomerische SMILES |
CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


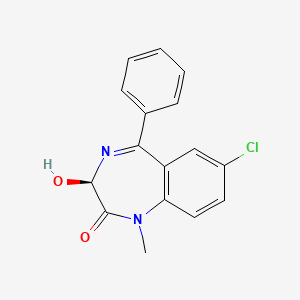

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
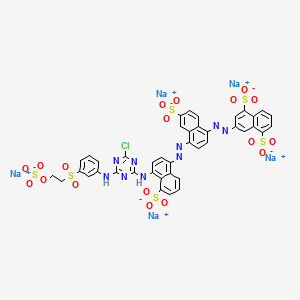

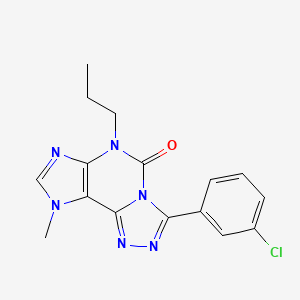

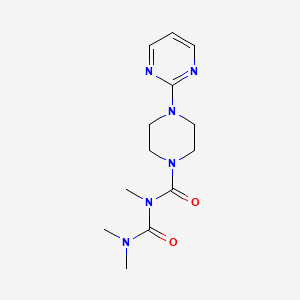
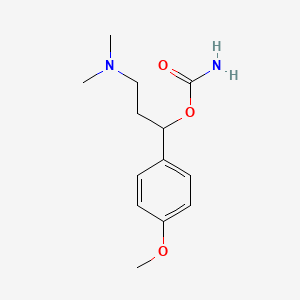
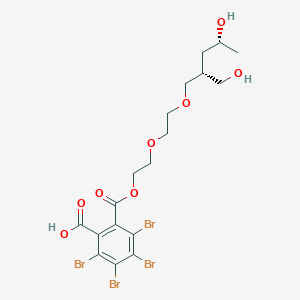
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
